RTI-336 Free Base Demonstrates >1000-Fold DAT versus SERT Selectivity, Exceeding Cocaine and RTI-177
In a direct head-to-head radioligand binding assay using rat brain synaptosomal membranes, RTI-336 free base exhibited a Ki value of 1.2 nM at the DAT ([3H]WIN 35,428 binding) and a Ki value of 1500 nM at the SERT ([3H]citalopram binding), yielding a DAT/SERT selectivity ratio of 1250 [1]. Under identical conditions, cocaine had a DAT Ki of 189 nM and SERT Ki of 380 nM (ratio = 2.0), while the close analog RTI-177 had a DAT Ki of 0.8 nM and SERT Ki of 45 nM (ratio = 56) [1]. Thus, RTI-336’s selectivity ratio is 625-fold higher than cocaine’s and 22-fold higher than RTI-177’s [1].
| Evidence Dimension | DAT vs SERT selectivity ratio (Ki(SERT)/Ki(DAT)) |
|---|---|
| Target Compound Data | 1250 (1.2 nM DAT / 1500 nM SERT) |
| Comparator Or Baseline | Cocaine: 2.0 (189 nM DAT / 380 nM SERT); RTI-177: 56 (0.8 nM DAT / 45 nM SERT) |
| Quantified Difference | RTI-336 selectivity is 625× cocaine, 22× RTI-177 |
| Conditions | Rat brain synaptosomal membranes, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, competition binding at 25°C |
Why This Matters
For research on cocaine use disorder, high DAT/SERT selectivity minimizes serotonergic side effects (e.g., anxiety, sexual dysfunction) that confound behavioral studies and reduce translational validity.
- [1] Carroll, F. I., et al. (2004). Journal of Medicinal Chemistry, 47(1), 200-208. View Source
